molecular formula C18H19BrN2O3 B268905 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

Numéro de catalogue B268905
Poids moléculaire: 391.3 g/mol
Clé InChI: UDWAPJNNTFDRBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide, also known as BAY 73-6691, is a novel and potent inhibitor of soluble guanylate cyclase (sGC) that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mécanisme D'action

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is a potent and selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a critical role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. In animal models of PAH, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase exercise capacity. In animal models of heart failure, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to reduce cardiac hypertrophy and improve cardiac function. Furthermore, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to inhibit sickle cell hemoglobin polymerization, which may have therapeutic implications for sickle cell disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is its potency and selectivity for sGC inhibition. This allows for precise modulation of the cGMP signaling pathway, which may have therapeutic implications in various diseases. However, one of the limitations of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the research and development of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691. One area of interest is the potential therapeutic applications of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 in other diseases, such as hypertension and renal disease. Another area of interest is the development of more potent and selective sGC inhibitors that may have improved pharmacokinetic properties. Finally, the use of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 in combination with other therapies, such as phosphodiesterase type 5 (PDE5) inhibitors, may have synergistic effects and improve therapeutic outcomes.

Méthodes De Synthèse

The synthesis of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 involves the reaction of 3-bromo-4-methylbenzoic acid with N-(4-aminophenyl)-2-methoxyethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the intermediate amide. The intermediate amide is then treated with 4-fluorobenzoyl chloride to give the final product, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691.

Applications De Recherche Scientifique

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension (PAH), heart failure, and sickle cell disease. In preclinical studies, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to improve hemodynamics, reduce pulmonary vascular resistance, and increase exercise capacity in animal models of PAH. In addition, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. Furthermore, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to inhibit sickle cell hemoglobin polymerization, which may have therapeutic implications for sickle cell disease.

Propriétés

Nom du produit

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

Formule moléculaire

C18H19BrN2O3

Poids moléculaire

391.3 g/mol

Nom IUPAC

3-bromo-N-[4-(2-methoxyethylcarbamoyl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C18H19BrN2O3/c1-12-3-4-14(11-16(12)19)18(23)21-15-7-5-13(6-8-15)17(22)20-9-10-24-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)

Clé InChI

UDWAPJNNTFDRBV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC)Br

SMILES canonique

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.